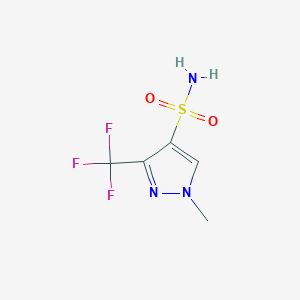

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a sulfonamide group at the 4-position. The presence of the trifluoromethyl group imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Métodos De Preparación

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide involves several steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The resulting intermediate is then subjected to sulfonation using sulfonyl chloride reagents under controlled conditions to introduce the sulfonamide group . Industrial production methods often employ scalable and regioselective approaches to ensure high yields and purity of the final product .

Análisis De Reacciones Químicas

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), and N-bromosuccinimide (NBS).

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the prominent applications of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is in antiviral research. It has been identified as a non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase complex, demonstrating potent antiviral activity with an effective concentration (EC50) of 250 nM . This highlights its potential as a therapeutic agent against viral infections.

Anti-inflammatory and Antibacterial Properties

Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Additionally, it shows antibacterial activity against various strains, making it a candidate for further development in treating bacterial infections.

Agrochemical Applications

The compound is also utilized in agrochemicals, particularly as an intermediate for fungicides. It has been shown to inhibit succinate dehydrogenase, which is vital for fungal metabolism . The trifluoromethyl group enhances its efficacy in protecting crops from pests and diseases.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies have revealed that modifications to the pyrazole ring can significantly alter biological activity. For instance, substituents on the pyrazole ring can enhance or diminish its interaction with biological targets, influencing its pharmacological properties .

Data Tables

| Application Area | Key Findings |

|---|---|

| Antiviral | Potent inhibitor of measles virus RNA polymerase with EC50 = 250 nM |

| Anti-inflammatory | Inhibits cyclooxygenase enzymes; potential use in treating inflammatory conditions |

| Antibacterial | Effective against various bacterial strains; potential for antibiotic development |

| Agrochemicals | Functions as an intermediate for fungicides; inhibits succinate dehydrogenase |

Case Study 1: Antiviral Efficacy

In a study published in Nature Communications, researchers demonstrated that this compound effectively inhibited viral replication in infected cells, showcasing its potential as a therapeutic agent against measles virus .

Case Study 2: Agrochemical Development

A research article highlighted the synthesis of novel fungicides based on this compound, showing significant efficacy in field trials against common plant pathogens such as Fusarium oxysporum . The results indicated improved crop yields and reduced disease incidence.

Mecanismo De Acción

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to potent biological effects . The sulfonamide group plays a crucial role in stabilizing the compound’s interaction with its targets, thereby modulating various biochemical pathways .

Comparación Con Compuestos Similares

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide can be compared with other trifluoromethyl-substituted pyrazoles, such as:

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonamide group, leading to different chemical reactivity and biological activity.

1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, noted for its diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and a sulfonamide moiety significantly influences its biological interactions, making it a subject of interest in various fields, including medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound's molecular formula is C5H4F3N3O2S. Its unique structure includes:

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Sulfonamide functional group : Imparts potential for enzyme inhibition.

Antiviral Activity

This compound has been evaluated as an antiviral agent. A related compound demonstrated efficacy as a non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase (RdRp) complex, achieving an effective concentration (EC50) of 250 nM. This highlights the potential for similar compounds to inhibit viral replication through structural modifications that enhance interaction with viral targets .

Antifungal Activity

Research indicates that this compound exhibits antifungal properties. In vitro studies have shown that derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide demonstrate moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL . This suggests its application in agricultural settings to combat fungal diseases.

Anticancer Activity

The pyrazole scaffold is recognized for its anticancer properties. Recent studies indicate that compounds derived from this scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds have shown to induce apoptosis and enhance caspase-3 activity, confirming their potential as anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can form strong hydrogen bonds with enzyme active sites, modulating their activity.

- Microtubule Destabilization : Some derivatives have been shown to disrupt microtubule assembly, which is crucial for cancer cell division .

Case Studies and Research Findings

Propiedades

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3O2S/c1-11-2-3(14(9,12)13)4(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFNZHBLXSLIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.